molecular formula C9H12N2O2S B6634839 [(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone

[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone

Cat. No.: B6634839
M. Wt: 212.27 g/mol
InChI Key: LHVQRMSOYYMSMZ-ZETCQYMHSA-N
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Description

[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone is a chemical compound that features a piperidine ring substituted with a hydroxyl group at the third position and a thiazole ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxyl Group: The hydroxyl group at the third position can be introduced via selective hydroxylation reactions.

    Attachment of the Thiazole Ring: The thiazole ring can be attached through a condensation reaction involving thioamides and α-haloketones.

    Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, typically through a coupling reaction between the piperidine and thiazole intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The methanone linkage can be reduced to form a secondary alcohol.

    Substitution: The thiazole ring can participate in substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biology: The compound is studied for its effects on cellular pathways and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Industry: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and thiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Properties

IUPAC Name

[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-7-2-1-3-11(5-7)9(13)8-4-10-6-14-8/h4,6-7,12H,1-3,5H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVQRMSOYYMSMZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)C2=CN=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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